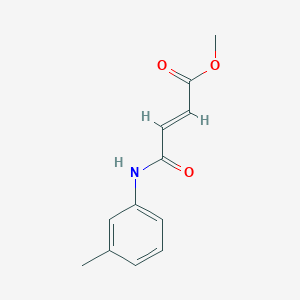

Methyl 4-oxo-4-(3-toluidino)-2-butenoate

Description

Methyl 4-oxo-4-(3-toluidino)-2-butenoate is a β-keto ester derivative characterized by a conjugated enone system and a 3-toluidino substituent. The compound is synthesized via the reaction of p-toluidine with maleic anhydride, followed by esterification with methanol . Key analytical techniques for its characterization include IR spectroscopy (showing C=O stretching at ~1700 cm⁻¹ and N-H bending at ~1550 cm⁻¹) and ¹H NMR spectroscopy (resonances for the methyl ester at δ 3.7–3.8 ppm and aromatic protons at δ 6.5–7.2 ppm) . Its molecular formula is C₁₂H₁₃NO₃, with a molecular weight of 219.24 g/mol. The compound’s reactivity is influenced by the electron-withdrawing keto group and the aromatic amine, making it a candidate for further functionalization in organic synthesis .

Propriétés

Formule moléculaire |

C12H13NO3 |

|---|---|

Poids moléculaire |

219.24 g/mol |

Nom IUPAC |

methyl (E)-4-(3-methylanilino)-4-oxobut-2-enoate |

InChI |

InChI=1S/C12H13NO3/c1-9-4-3-5-10(8-9)13-11(14)6-7-12(15)16-2/h3-8H,1-2H3,(H,13,14)/b7-6+ |

Clé InChI |

AGAPSEQKUAYHRY-VOTSOKGWSA-N |

SMILES |

CC1=CC(=CC=C1)NC(=O)C=CC(=O)OC |

SMILES isomérique |

CC1=CC(=CC=C1)NC(=O)/C=C/C(=O)OC |

SMILES canonique |

CC1=CC(=CC=C1)NC(=O)C=CC(=O)OC |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic Acid

- Structure: Replaces the methyl ester with a carboxylic acid group (C₁₁H₁₁NO₃).

- Properties : Increased polarity due to the -COOH group, leading to higher solubility in polar solvents.

- Applications : Used as a biochemical reagent due to its ability to chelate metal ions, unlike the methyl ester derivative .

- Key Difference : The absence of the ester group reduces its volatility and alters its reactivity in nucleophilic acyl substitution reactions.

Methyl 2-oxo-4-phenylbut-3-enoate (CAS 6395-86-4)

- Structure: Substitutes the 3-toluidino group with a phenyl ring (C₁₁H₁₀O₃).

- Properties: The phenyl group enhances lipophilicity (LogP ~2.1 vs. ~1.5 for the toluidino derivative), impacting bioavailability .

- Applications : Primarily used in flavoring agents and fragrance intermediates due to its aromatic profile .

- Key Difference : The lack of an amine group eliminates hydrogen-bonding interactions, reducing its utility in coordination chemistry.

Mevinphos (Methyl 3-((dimethoxyphosphinyl)oxy)-2-butenoate)

- Structure: Features a phosphate ester group (C₇H₁₃O₆P) instead of the toluidino-keto system.

- Properties : High acute toxicity (LD₅₀ ~3–12 mg/kg in rats) due to acetylcholinesterase inhibition .

- Applications: Broad-spectrum insecticide, now restricted due to environmental persistence .

- Key Difference: The phosphate group introduces hydrolytic instability at alkaline pH, unlike the stable toluidino derivative.

2-Hydroxypropyl 4-oxo-4-[[2-(2-oxoimidazolidin-1-yl)ethyl]amino]-2-butenoate (CAS 93942-72-4)

- Structure: Contains an imidazolidinyl-ethylamino side chain and a hydroxypropyl ester (C₁₂H₁₉N₃O₅).

- Properties : Enhanced water solubility due to the hydroxypropyl group (PSA = 109 Ų vs. 52.6 Ų for the methyl ester) .

- Applications : Investigated for pharmaceutical applications, particularly as a prodrug for targeted drug delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.